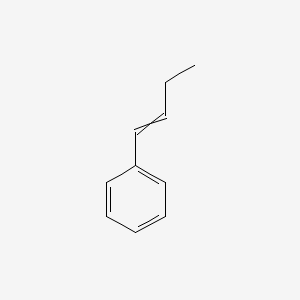
(E)-1-Phenyl-1-butene
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-1-Phenyl-1-butene can be synthesized through various methods. One common method involves the reaction of benzene with 1-bromo-1-butene in the presence of a strong base such as sodium amide. This reaction proceeds via a nucleophilic substitution mechanism, where the butenyl group is introduced to the benzene ring.
Industrial Production Methods: In an industrial setting, benzene, 1-butenyl can be produced through catalytic processes involving the use of palladium or nickel catalysts. These catalysts facilitate the coupling of benzene with butenyl halides under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of benzene, 1-butenyl can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 1-phenylbutane.
Substitution: Electrophilic aromatic substitution reactions are common for benzene, 1-butenyl. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Oxygenated derivatives such as phenylbutanone.
Reduction: 1-phenylbutane.
Substitution: Nitrobenzene derivatives.
Applications De Recherche Scientifique
(E)-1-Phenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological activity of benzene, 1-butenyl and its derivatives is ongoing. Some derivatives have shown potential as bioactive compounds.
Medicine: While not widely used in medicine, derivatives of benzene, 1-butenyl are being investigated for their potential therapeutic properties.
Industry: In the industrial sector, benzene, 1-butenyl is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile compound in manufacturing processes.
Mécanisme D'action
The mechanism of action of benzene, 1-butenyl in chemical reactions typically involves the interaction of its π-electrons with electrophiles or nucleophiles. In electrophilic aromatic substitution reactions, the π-electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
Molecular Targets and Pathways:
Electrophilic Substitution: The benzene ring acts as the primary site for electrophilic attack.
Oxidation and Reduction: The butenyl group can undergo oxidation or reduction, altering the overall structure and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Benzene, 1-butynyl: This compound has a similar structure but with a triple bond in the butynyl group.
1-Phenyl-1-butene: Another isomer with a different arrangement of the butenyl group.
Ethylbenzene: A simpler derivative with an ethyl group instead of a butenyl group.
Uniqueness: (E)-1-Phenyl-1-butene is unique due to its specific arrangement of the butenyl group, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C10H12 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
but-1-enylbenzene |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3 |
Clé InChI |
MPMBRWOOISTHJV-UHFFFAOYSA-N |
SMILES |
CCC=CC1=CC=CC=C1 |
SMILES canonique |
CCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














